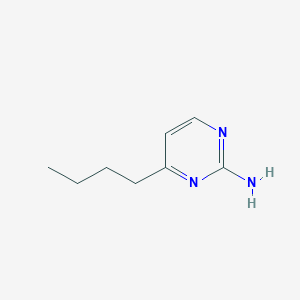

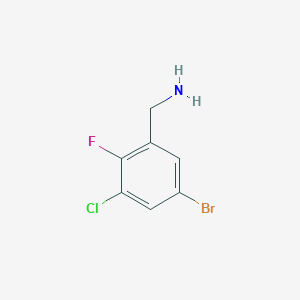

![molecular formula C8H7BrF3NO2S B1374487 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid CAS No. 1250603-22-5](/img/structure/B1374487.png)

2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid

Übersicht

Beschreibung

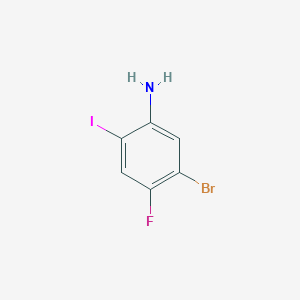

This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 4-position with a bromine atom. The molecule also contains a trifluoroethyl group attached to an amino group, which in turn is attached to an acetic acid group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiophene ring, followed by bromination to introduce the bromine atom. The trifluoroethylamino group could be introduced through a nucleophilic substitution reaction, and the acetic acid group could be introduced through a carboxylation reaction. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, which is a heavy atom, could influence the overall shape of the molecule due to its large size and high electron density. The trifluoroethyl group could introduce steric hindrance, potentially influencing the compound’s reactivity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The bromine atom on the thiophene ring could make it susceptible to nucleophilic aromatic substitution reactions. The acetic acid group could participate in acid-base reactions, and the amino group could engage in reactions typical of amines.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetic acid group could make it somewhat polar, influencing its solubility in different solvents. The bromine atom could increase its molecular weight significantly compared to other similar-sized organic molecules.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Studies

Studies have explored the synthesis and structural properties of compounds related to 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid. For instance, the synthesis of thienopyranones and thienopyridinones from bromothiophen-carboxylic acids highlights the potential of these compounds in heterocyclic syntheses, offering insights into their structural features (Ames & Ribeiro, 1975).

2. Non-Linear Optical Properties and Reactivity

Research on bromothiophene derivatives, similar in structure to the specified compound, has investigated their non-linear optical properties and reactivity. This includes the synthesis of bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and their subsequent analysis through Density Functional Theory (DFT), providing valuable information on their molecular characteristics and potential applications (Rizwan et al., 2021).

3. Polymerization Processes

Research has also been conducted on the polymerization of halogenated thiophenes, which are closely related to the specified compound. These studies provide insights into the effectiveness of different catalysts in inducing the polymerization of such compounds, offering potential applications in the field of conductive polymers (Balasubramanian et al., 2014).

4. Synthesis of Amino Acids and Derivatives

The compound is structurally similar to other bromothiophene derivatives used in the synthesis of various natural and non-natural α-amino acids and their derivatives, demonstrating its potential application in the synthesis of biologically relevant molecules (Burger et al., 1992).

5. Exploration in Drug Synthesis Pathways

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on various factors including its reactivity, toxicity, and physical properties. Without specific data, it’s difficult to provide detailed safety information.

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry if it exhibits biological activity.

Eigenschaften

IUPAC Name |

2-(4-bromothiophen-2-yl)-2-(2,2,2-trifluoroethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO2S/c9-4-1-5(16-2-4)6(7(14)15)13-3-8(10,11)12/h1-2,6,13H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELWXVQTLWAOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(C(=O)O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

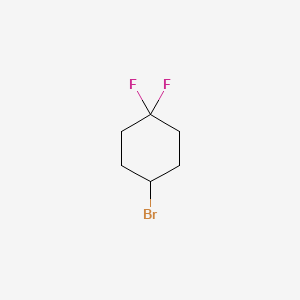

![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)

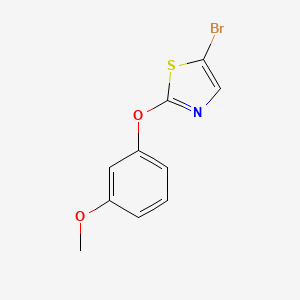

![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)

![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)